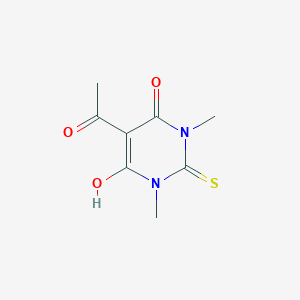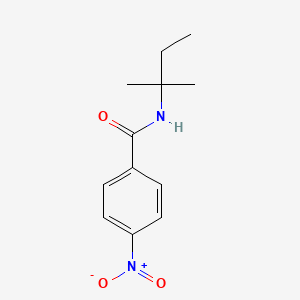
5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, also known as AHTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHTP is a heterocyclic compound that is derived from pyrimidine and contains a thioxo group.
科学研究应用
5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In agriculture, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been used as a plant growth regulator and insecticide. In materials science, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been used as a precursor for the synthesis of other compounds with potential applications in electronics and photonics.
作用机制
The mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is not fully understood, but it is believed to be related to its ability to interact with cellular signaling pathways. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One advantage of using 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is also stable under a range of conditions, making it suitable for use in various assays. However, one limitation of using 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. One area of interest is the development of new synthetic methods for 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and its derivatives. Another area of interest is the optimization of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone for use as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and to investigate its potential applications in other fields such as agriculture and materials science.
Conclusion
In conclusion, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves the reaction of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and it has been used in various applications such as medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and to optimize its potential applications.
合成方法
The synthesis of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a multi-step process that involves the reaction of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride to form 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. The reaction is carried out in the presence of a catalyst such as sulfuric acid and is followed by a purification step to obtain the pure compound.
属性
IUPAC Name |
5-acetyl-6-hydroxy-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRGGFDEVXJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=S)N(C1=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)


![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)




![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)